2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
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Overview
Description
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of two chlorine atoms on the benzene ring, a morpholine group attached to a cyclobutyl ring, and a benzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutylmethylamine intermediate: This step involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent such as sodium borohydride to form the corresponding cyclobutylmethylamine.
Chlorination of benzamide: The benzamide moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the benzene ring.
Coupling reaction: The final step involves the coupling of the chlorinated benzamide with the cyclobutylmethylamine intermediate under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation reactions: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Formation of substituted benzamides with various functional groups.
Oxidation reactions: Formation of sulfoxides or sulfones.
Reduction reactions: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(morpholin-4-yl)benzamide: Similar structure with chlorine atoms at the 2 and 6 positions of the benzene ring.
4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)benzamide: Contains a morpholine group and multiple chlorine atoms, but with different substitution patterns.
Uniqueness
2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of a cyclobutyl ring, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-12-2-3-14(18)13(10-12)15(21)19-11-16(4-1-5-16)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTWPBOXJMOLNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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